molecular formula C6H5BBrClO2 B1378391 2-Bromo-4-chlorophenylboronic acid CAS No. 1451393-45-5

2-Bromo-4-chlorophenylboronic acid

Cat. No. B1378391
CAS RN: 1451393-45-5
M. Wt: 235.27 g/mol
InChI Key: GMMUCVGZXGOUNM-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenylboronic acid is an organoboron compound . It has a molecular formula of C6H5BBrClO2 . The average mass of this compound is 235.271 Da and the monoisotopic mass is 233.925446 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chlorophenylboronic acid consists of six carbon atoms, five hydrogen atoms, one boron atom, one bromine atom, one chlorine atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

2-Bromo-4-chlorophenylboronic acid has a density of 1.8±0.1 g/cm3 . Its boiling point is 350.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 45.8±0.4 cm3 . It has two hydrogen bond acceptors and two hydrogen bond donors .

Scientific Research Applications

Cross-Coupling Reactions

2-Bromo-4-chlorophenylboronic acid: is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is pivotal in the synthesis of complex organic molecules. This reaction is essential for creating carbon-carbon bonds, leading to the formation of biaryls, which are core structures in many pharmaceuticals and organic materials .

Catalysis

In catalysis, this compound serves as a versatile agent due to its ability to form stable complexes with various substrates. It can facilitate regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions, which are crucial in synthesizing complex organic compounds .

Medicinal Chemistry

As a potential pharmaceutical agent, 2-Bromo-4-chlorophenylboronic acid contributes to the development of new drugs. Its boronic acid moiety is found in several drug candidates and approved drugs, such as bortezomib, which is used in cancer therapy .

Polymer and Optoelectronics Materials

This boronic acid derivative is instrumental in the creation of polymers with unique properties, including reversible assembly and disassembly, which is valuable in self-healing materials. Additionally, it’s used in optoelectronics for the development of materials that interact with light, such as in solar cells and light-emitting diodes .

Sensing Applications

The compound’s ability to interact with diols and strong Lewis bases like fluoride or cyanide anions makes it a valuable component in sensing applications. It can be used in both homogeneous assays and heterogeneous detection systems, including sensors for carbohydrates and other biomolecules .

Biological Labelling and Protein Manipulation

2-Bromo-4-chlorophenylboronic acid: is utilized in biological labelling due to its selective binding to cis-diols, commonly found on the surface of cells and in glycoproteins. This property allows for the manipulation and modification of proteins, which is significant in understanding biological processes and developing therapeutic interventions .

Separation Technologies

The boronic acid moiety’s affinity for diols also enables the separation of glycosylated molecules, which is beneficial in purifying proteins and other biological substances. This application is particularly important in the pharmaceutical industry for the production of high-purity biologics .

Controlled Release Systems

In drug delivery, 2-Bromo-4-chlorophenylboronic acid can be incorporated into polymers that respond to specific stimuli, such as glucose levels in the blood. This responsiveness is crucial for developing controlled release systems for insulin and other medications, providing a more regulated and targeted therapy .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as 2-Bromo-4-chlorophenylboronic acid, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The mode of Brønsted acidity of boronic acids, such as 2-Bromo-4-chlorophenylboronic acid, depends on the medium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-4-chlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and is typically stored under an inert atmosphere at 2-8°c .

Result of Action

The result of the action of 2-Bromo-4-chlorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-4-chlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .

properties

IUPAC Name

(2-bromo-4-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMUCVGZXGOUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283181
Record name B-(2-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenylboronic acid

CAS RN

1451393-45-5
Record name B-(2-Bromo-4-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Bromo-4-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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